

3-Thiazol-2-yl-pyridine chemical properties and structure

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Compound of Interest

Compound Name: **3-Thiazol-2-yl-pyridine**

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An In-Depth Technical Guide to **3-Thiazol-2-yl-pyridine**: Chemical Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Thiazol-2-yl-pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis methodologies, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile molecular scaffold.

Introduction to 3-Thiazol-2-yl-pyridine

3-Thiazol-2-yl-pyridine is a bi-heterocyclic aromatic compound that strategically links a pyridine ring with a thiazole ring. This unique combination of two pharmacologically significant heterocycles imparts a distinct electronic and structural profile, making it a privileged scaffold in drug design.^[1] The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, is a cornerstone in medicinal chemistry, known for enhancing water solubility and providing a key interaction point with biological targets.^[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another critical component found in many biologically active compounds, including vitamin B1.^[1] The direct linkage of these two rings creates a versatile platform for chemical modifications and the exploration of diverse biological activities.

Chemical and Physical Properties

The fundamental properties of **3-Thiazol-2-yl-pyridine** are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various chemical and biological systems.

Property	Value	Reference
CAS Number	53911-41-4	[2]
Molecular Formula	C ₈ H ₆ N ₂ S	[2]
Molecular Weight	162.21 g/mol	[2]
Synonyms	2-(3-Pyridyl)thiazole; 3-(1,3-Thiazol-2-yl)pyridine; 3-(2-Thiazolyl)pyridine	[2]

While specific experimental data for properties like melting point, boiling point, and solubility are not readily available in the public domain, they can be inferred from the properties of its constituent rings and similar structures. The presence of the nitrogen atoms in both rings suggests a degree of polarity and the potential for hydrogen bonding, which would influence its solubility in various solvents.

Synthesis and Reactivity

The synthesis of **3-Thiazol-2-yl-pyridine** and its derivatives is a subject of ongoing research, with various methods being developed to improve efficiency and yield. A common and effective approach involves the cross-coupling of a thiazole derivative with a pyridine derivative.

Suzuki Cross-Coupling Reaction

One of the most prevalent methods for the synthesis of **3-Thiazol-2-yl-pyridine** is the Suzuki cross-coupling reaction. This reaction is favored for its mild reaction conditions, high tolerance of functional groups, and the commercial availability of the starting materials. A typical synthetic route involves the reaction of 2-bromothiazole with 3-pyridylboronic acid.[3]

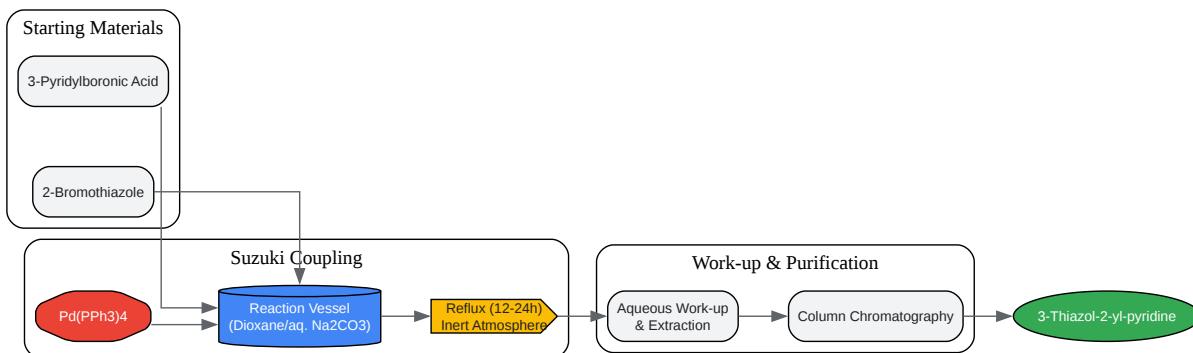
Experimental Protocol: Synthesis of **3-Thiazol-2-yl-pyridine** via Suzuki Coupling

- Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiazole (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base such as sodium carbonate (2.0 eq).
- Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **3-Thiazol-2-yl-pyridine**.

Causality Behind Experimental Choices:

- Palladium Catalyst: The choice of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.
- Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily participates in the catalytic cycle.
- Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring the reaction proceeds to completion.

Synthesis Workflow Diagram



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Caption: Suzuki coupling workflow for the synthesis of **3-Thiazol-2-yl-pyridine**.

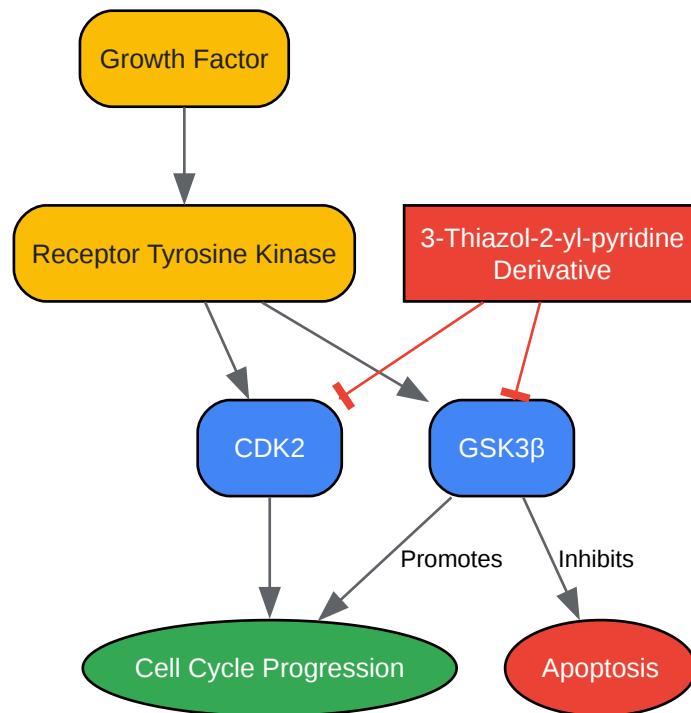
Applications in Drug Discovery

The pyridine-thiazole scaffold is a recurring motif in many biologically active molecules, and **3-Thiazol-2-yl-pyridine** serves as a valuable building block for the synthesis of novel drug candidates.^[1]

Anticancer Activity

Numerous studies have highlighted the potential of pyridine-thiazole hybrids as potent anticancer agents.^{[4][5][6]} These compounds have been shown to target various signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 β (GSK3 β), both of which are key regulators of the cell cycle and are often dysregulated in cancer.^[7] Other studies have revealed that some pyridine-thiazole derivatives can induce genetic instability in tumor cells, potentially through the inhibition of PARP1.^{[4][5]}

Kinase Inhibition Signaling Pathway



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Caption: Inhibition of CDK2 and GSK3 β by a **3-Thiazol-2-yl-pyridine** derivative.

Other Therapeutic Areas

Beyond oncology, derivatives of **3-Thiazol-2-yl-pyridine** have been investigated for a range of other biological activities, including:

- Antimicrobial agents[1]
- Anti-inflammatory agents[1]
- Antioxidant agents[1]

The versatility of this scaffold allows for the fine-tuning of its pharmacological profile through targeted chemical modifications.

Spectroscopic Analysis

The structural elucidation of **3-Thiazol-2-yl-pyridine** and its derivatives relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern and the electronic environment of the protons.
 - ^{13}C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms in the two heterocyclic rings, confirming the carbon framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **3-Thiazol-2-yl-pyridine** and its derivatives. Based on the safety data for related compounds, it may cause skin and eye irritation and may be harmful if inhaled or ingested.[8]

Recommended Safety Precautions:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the specific Material Safety Data Sheet (MSDS) for the compound being used.[9]

Conclusion

3-Thiazol-2-yl-pyridine is a molecule of considerable interest with a broad spectrum of potential applications, particularly in the realm of drug discovery. Its unique structural and electronic properties, coupled with its synthetic accessibility, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and the exploration of their biological activities will undoubtedly continue to uncover the full potential of this versatile heterocyclic compound.

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